molecular formula C16H17N3O3 B10879838 (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide

(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide

Cat. No.: B10879838
M. Wt: 299.32 g/mol
InChI Key: QFJGWGAFJLQGNP-VCHYOVAHSA-N
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Description

(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide is an organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and a hydrazinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide typically involves the condensation of 2-(benzyloxy)-3-methoxybenzaldehyde with hydrazinecarboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-(benzyloxy)-3-methoxybenzaldehyde and hydrazinecarboxamide.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinecarboxamide moiety to amines or other reduced forms.

    Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may explore its activity as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its reactivity and functional groups make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxamide: Unique due to its specific functional groups and structure.

    (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.

    (2E)-2-[2-(benzyloxy)-3-methoxybenzylidene]hydrazinecarboxylate: Similar structure but with a carboxylate group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activity. Its benzyloxy and methoxy groups, along with the hydrazinecarboxamide moiety, make it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]urea

InChI

InChI=1S/C16H17N3O3/c1-21-14-9-5-8-13(10-18-19-16(17)20)15(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+

InChI Key

QFJGWGAFJLQGNP-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)N

Origin of Product

United States

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